1-Phenylpent-4-en-1-amine hydrochloride
Description
1-Phenylpent-4-en-1-amine hydrochloride is the hydrochloride salt of the primary amine 1-phenylpent-4-en-1-amine (CAS 109925-99-7). The free base has the molecular formula C₁₁H₁₅N (molecular weight: 161.25 g/mol) and features a phenyl group attached to a pent-4-en-1-amine backbone . The hydrochloride form (C₁₁H₁₅N·HCl) is expected to have improved solubility in polar solvents due to ionic interactions.
Properties
CAS No. |
882855-08-5 |
|---|---|
Molecular Formula |
C11H16ClN |
Molecular Weight |
197.7 g/mol |
IUPAC Name |
1-phenylpent-4-en-1-amine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-2-3-9-11(12)10-7-5-4-6-8-10;/h2,4-8,11H,1,3,9,12H2;1H |
InChI Key |
DEVGMASOUDBEJF-UHFFFAOYSA-N |
SMILES |
C=CCCC(C1=CC=CC=C1)N.Cl |
Canonical SMILES |
C=CCCC(C1=CC=CC=C1)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Phenylalkylamine Derivatives
2-(2,5-Dimethoxy-4-methylphenyl)ethan-1-amine Hydrochloride (2C-D, 1b)
- Structure : Phenethylamine backbone with methoxy and methyl substituents on the aromatic ring.
- Key Differences : Contains methoxy groups (electron-donating) and lacks an alkene, altering electronic properties and reactivity.
- Applications : Investigated as a serotonin receptor agonist in neuropharmacology studies .
- 1-(4-Fluorophenyl)-2-methylpropan-2-amine Hydrochloride Structure: Branched alkyl chain with a fluorophenyl group and a tertiary amine. Key Differences: Fluorine substitution enhances metabolic stability and lipophilicity compared to the unsubstituted phenyl group in the target compound. Applications: Potential psychostimulant or antidepressant analog due to structural similarity to known psychoactive amines .
Cathinone Derivatives
- 4-Dimethylamino-N-benzylcathinone Hydrochloride Structure: Cathinone backbone (β-keto amphetamine) with dimethylamino and benzyl groups. Applications: Used as a reference standard in forensic analysis of synthetic cathinones .
Pharmaceutical Hydrochlorides
- Memantine Hydrochloride
Structural and Functional Data Table
Key Notes
- Synthesis : 1-Phenylpent-4-en-1-amine and its analogs are synthesized via catalytic hydroamination or alkylation reactions, as described in rare-earth-metal-catalyzed kinetic resolution studies .
- Safety : While specific data for the target compound are lacking, similar hydrochlorides (e.g., benzylamine derivatives) require precautions against skin/eye irritation and proper ventilation .
- Applications : The compound’s alkene moiety may enable further functionalization (e.g., hydrogenation, epoxidation) for drug discovery or material science.
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